
N-(2,2-dimethylpropyl)aniline
Overview
Description
Synthesis Analysis
- Nitrobenzene to Aniline : Aniline is prepared by reducing nitrobenzene using Sn / concentrated HCl. The resulting aniline salt is then converted back to aniline by adding NaOH.
Molecular Structure Analysis
N-(2,2-dimethylpropyl)aniline contains a benzene ring with a nitrogen atom attached. The ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, forms the basis for this compound. The structures and composition of the synthesized polymers are confirmed through various techniques such as elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
Chemical Reactions Analysis
- Nitrous Acid Reaction : Aniline reacts with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Applications
Synthesis of Indolones : N-(2-halogenoalkanoyl)-substituted anilines, including variants like N-(2,2-dimethylpropyl)aniline, are used in the synthesis of indolones through radical cyclization processes. This application demonstrates the versatility of such anilines in organic synthesis (Nishio et al., 2005).
Preparation of Dimethyl-1,2-Dihydroquinolines : The compound is involved in the cyclization of N-(1,1-dimethylpropargyl) anilines to produce 2,2-dimethyl-1,2-dihydroquinolines, highlighting its role in the creation of heterocyclic compounds (Williamson & Ward, 2005).
Material Science Applications
Polymer Synthesis : N-(2,2-dimethylpropyl)aniline derivatives play a role in polymer synthesis, where they contribute to the formation of materials like polydimethylanilines. These materials exhibit significant variations in electronic structure and properties under different treatments (Snauwaert et al., 1987).
Electroluminescent Materials : Derivatives of N-(2,2-dimethylpropyl)aniline are used in creating amorphous molecular materials for electroluminescence. These materials show potential for multicolor light emission, including white, in organic electroluminescent devices (Doi et al., 2003).
Chemical Catalysis and Reactions
Copper-Catalyzed Polymerization : The aniline dimer derived from N-(2,2-dimethylpropyl)aniline is used in copper-catalyzed polymerization to produce polyaniline, a conducting polymer. This application is significant in materials chemistry and electronic device fabrication (Dias et al., 2006).
Selective N-Monomethylation : This compound is involved in the selective N-monomethylation of primary anilines, an important reaction in organic synthesis and pharmaceuticals (Seo et al., 2017).
Environmental and Analytical Applications
- Degradation Study : In environmental chemistry, derivatives like 2,6-dimethyl-aniline, closely related to N-(2,2-dimethylpropyl)aniline, are studied for degradation by hydroxyl radicals. This research is crucial for understanding the environmental impact of such compounds (Boonrattanakij et al., 2009).
Mechanism of Action
Aniline’s properties stem from its unique structure, including redox activity, acid-base properties, electronic and ionic conductivity, and high stability. Its low solubility in most solvents can be overcome by functionalization, allowing for increased solubility while retaining essential properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,2-dimethylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKJZDWXKPOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341240 | |
| Record name | N-(2,2-dimethylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline | |
CAS RN |
7210-81-3 | |
| Record name | N-(2,2-dimethylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




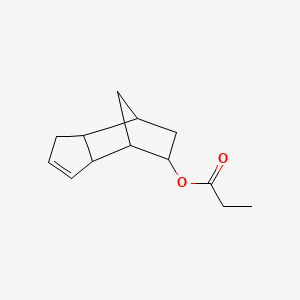
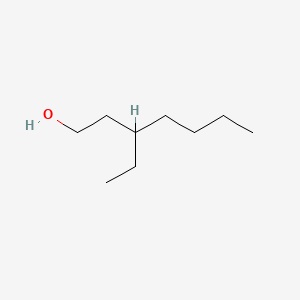
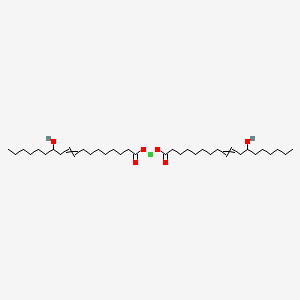
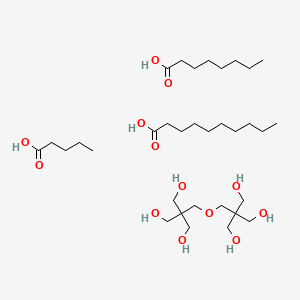
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
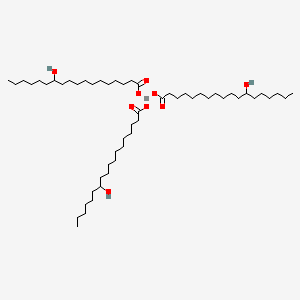
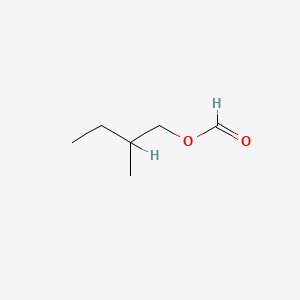

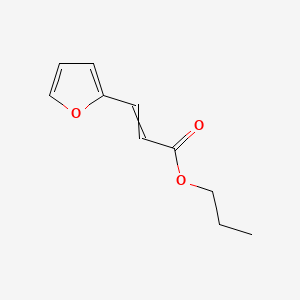
![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)
